molecular formula C8H7NOS2 B595740 2-((Furan-2-ylmethyl)thio)thiazole CAS No. 176981-11-6

2-((Furan-2-ylmethyl)thio)thiazole

Cat. No. B595740
M. Wt: 197.27
InChI Key: DZZDZLUKNFXMCC-UHFFFAOYSA-N
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Description

“2-((Furan-2-ylmethyl)thio)thiazole” is a chemical compound with the molecular formula C8H7NOS2 and a molecular weight of 197.28 . It is used in laboratory chemicals and the manufacture of chemical compounds .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol gave N-(pyridin-2-yl)furan-2-carboxamide, and treatment of the latter with excess P2S5 in anhydrous toluene afforded the corresponding carbothioamide which was oxidized with potassium ferricyanide in alkaline medium to 2-(furan-2-yl)[1,3]thiazolo[4,5-b]pyridine .

Scientific Research Applications

Synthesis and Biological Importance

Thiazole derivatives, including those combined with furan, have been recognized for their broad spectrum of biological activities, underscoring their significance in medicinal chemistry. The synthesis and biological importance of 2-(thio)ureabenzothiazoles highlight their potential as therapeutic agents, given their diverse pharmacological properties. These compounds have found applications in the treatment of diseases like rheumatoid arthritis and systemic lupus erythematosus, and as fungicides and herbicides, demonstrating the versatility of thiazole-furan compounds in addressing various health and agricultural challenges (Rosales-Hernández et al., 2022).

Anticancer and Antibacterial Potential

The anticancer and antibacterial potential of thiazole derivatives has been a subject of significant research interest. Studies have shown that thiazole-based compounds exhibit potent activity against a variety of cancer cells and bacterial pathogens. This has led to the development of novel thiazole derivatives with enhanced therapeutic efficacy and selectivity, aiming to minimize side effects and improve patient outcomes. The structural diversity of thiazole derivatives contributes to their specific anticancer activity, with ongoing research focused on optimizing their properties for clinical use (Jain et al., 2017). Additionally, the antibacterial activity of thiazole and its derivatives against various bacteria and pathogens further illustrates their importance in addressing antibiotic resistance and developing new antimicrobial agents (Mohanty et al., 2021).

Environmental and Synthetic Applications

Thiazole derivatives also play a role in environmental and synthetic applications, with research focused on understanding their formation, chlorination, dechlorination, and destruction processes. This knowledge is crucial for developing strategies to control the emission and environmental impact of these compounds, as well as for optimizing their synthesis for pharmaceutical applications. The versatility of the thiazole scaffold, demonstrated through various synthetic methodologies and its incorporation into environmentally significant processes, underscores its potential in both drug discovery and environmental science (Altarawneh et al., 2009).

properties

IUPAC Name

2-(furan-2-ylmethylsulfanyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS2/c1-2-7(10-4-1)6-12-8-9-3-5-11-8/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZDZLUKNFXMCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CSC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654365
Record name 2-{[(Furan-2-yl)methyl]sulfanyl}-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((Furan-2-ylmethyl)thio)thiazole

CAS RN

176981-11-6
Record name 2-{[(Furan-2-yl)methyl]sulfanyl}-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 176981-11-6
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